

ethyl 3-methyl-1H-pyrazole-4-carboxylate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **ethyl 3-methyl-1H-pyrazole-4-carboxylate**
Cat. No.: **B015672**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **Ethyl 3-methyl-1H-pyrazole-4-carboxylate**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for **ethyl 3-methyl-1H-pyrazole-4-carboxylate** (CAS: 85290-4), a pivotal heterocyclic building block in medicinal and agricultural chemistry.^{[1][2]} Pyrazole derivatives are integral to the development of a wide range of biologically active compounds, making their unambiguous structural confirmation a critical step in synthetic chemistry.^{[3][4]} This document serves as an authoritative resource for researchers and drug development professionals, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of the title compound. By synthesizing experimental data with established spectroscopic principles, this guide explains the causality behind spectral features and provides validated protocols for data acquisition, ensuring reliable characterization.

Molecular Structure and Overview

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole featuring a methyl group at the C3 position and an ethyl carboxylate group at the C4 position. The inherent tautomerism of the pyrazole ring means the N-H proton can reside on either nitrogen atom, although for clarity, it is typically drawn at the N1 position. Spectroscopic analysis is essential to confirm this precise substitution pattern and verify sample purity.

Caption: Molecular structure of **Ethyl 3-methyl-1H-pyrazole-4-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the connectivity and chemical environment of atoms within **Ethyl 3-methyl-1H-pyrazole-4-carboxylate**.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct protons, their neighboring environments (through spin-spin coupling), and their relative quantities (through integration).

Interpretation: The ¹H NMR spectrum of **Ethyl 3-methyl-1H-pyrazole-4-carboxylate** is expected to show five distinct signals. The N-H proton of the pyrazole ring typically appears as a very broad singlet at a high chemical shift (>10 ppm) and is exchangeable with deuterium oxide (D₂O). The lone aromatic proton (H-5) appears as a sharp singlet downfield due to the electron-withdrawing nature of the adjacent nitrogen and the carboxylate group. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, resulting from the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons. Finally, the methyl group attached to the pyrazole ring (C3-CH₃) appears as a sharp singlet in the aliphatic region.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
NH	> 10.0	Broad Singlet	-	1H
C5-H	~7.8 - 8.2	Singlet	-	1H
O-CH ₂ -CH ₃	~4.2 - 4.4	Quartet	~7.1	2H
C3-CH ₃	~2.4 - 2.6	Singlet	-	3H
O-CH ₂ -CH ₃	~1.3 - 1.4	Triplet	~7.1	3H

Note: Chemical shifts are highly dependent on the solvent used.^[5] Values are predicted for CDCl₃.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Interpretation: The spectrum is expected to show seven distinct carbon signals. The ester carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The three pyrazole ring carbons (C3, C4, C5) appear in the aromatic region. The remaining three signals in the upfield region correspond to the ethyl ester carbons (-OCH₂- and -CH₃) and the pyrazole methyl group carbon (C3-CH₃).

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Ester)	~163 - 165
C3 (Pyrazole Ring)	~145 - 150
C5 (Pyrazole Ring)	~135 - 140
C4 (Pyrazole Ring)	~105 - 110
O-CH ₂ -CH ₃	~60 - 62
O-CH ₂ -CH ₃	~14 - 15
C3-CH ₃	~11 - 13

Note: Predicted values for CDCl₃ or DMSO-d₆.^[6]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Weigh 5-10 mg of **ethyl 3-methyl-1H-pyrazole-4-carboxylate**. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.^[5]
- Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the instrument for optimal field homogeneity.
 - Acquire the spectrum with a spectral width of ~15 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
- ¹³C NMR Acquisition:

- Acquire the spectrum with a spectral width of ~220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.[5]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).[7][8]

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation: The IR spectrum of **ethyl 3-methyl-1H-pyrazole-4-carboxylate** provides clear evidence for its key functional groups. A broad absorption above 3100 cm^{-1} is characteristic of the N-H stretching vibration of the pyrazole ring. The sharp, intense peak around $1700\text{-}1720 \text{ cm}^{-1}$ is the most prominent feature and is unambiguously assigned to the C=O stretch of the conjugated ester.[9][10] The presence of two strong C-O stretching bands in the $1300\text{-}1100 \text{ cm}^{-1}$ region further confirms the ester functionality.[10][11] Absorptions just below 3000 cm^{-1} are due to aliphatic C-H stretching from the methyl and ethyl groups.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Intensity
~3100 - 3300	N-H Stretch	Pyrazole Ring	Medium, Broad
~2980 - 2850	C-H Stretch	Aliphatic (CH_3 , CH_2)	Medium
~1700 - 1720	C=O Stretch	Conjugated Ester	Strong, Sharp
~1550 - 1600	C=N / C=C Stretch	Pyrazole Ring	Medium
~1250 - 1300	C-O Stretch (asymmetric)	Ester	Strong
~1100 - 1150	C-O Stretch (symmetric)	Ester	Strong

Experimental Protocol: IR Data Acquisition

- Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
- Background Scan: Acquire a background spectrum of the empty accessory (clean ATR crystal or air).
- Sample Scan: Acquire the sample spectrum over a range of $4000\text{-}400 \text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.

Interpretation: The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion (M^+) peak at an m/z of 154, corresponding to its molecular weight ($\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2$).[12][13] The fragmentation pattern is characteristic of both the pyrazole core and the ethyl ester side chain. A significant fragment is often observed at m/z 109, corresponding to the loss of the ethoxy group ($\text{-OCH}_2\text{CH}_3$, 45 Da). Further fragmentation of the pyrazole ring can occur through the characteristic loss of stable neutral molecules like hydrogen cyanide (HCN , 27 Da) or dinitrogen (N_2 , 28 Da).[14][15] The mass spectrum for the isomeric ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a prominent molecular ion at m/z 154 and key fragments at 125, 109, 81, and 54, which provides a strong comparative basis for the expected fragmentation of the title compound.[16]

m/z Value	Proposed Fragment	Loss from Parent/Fragment
154	[M] ⁺	Molecular Ion
125	[M - C ₂ H ₅] ⁺	Loss of ethyl radical
109	[M - OC ₂ H ₅] ⁺	Loss of ethoxy radical
81	[M - OC ₂ H ₅ - CO] ⁺	Subsequent loss of CO

```
digraph "fragmentation_pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202122", edge [color="#EA4335", fontsize=10];

M [label="[C7H10N2O2]+\n m/z = 154"];
F109 [label="[C5H5N2O]+\n m/z = 109"];
F81 [label="[C4H5N2]+\n m/z = 81"];

M -> F109 [label="- •OC2H5"];
F109 -> F81 [label="- CO"];
}
```

Caption: A proposed major fragmentation pathway for **ethyl 3-methyl-1H-pyrazole-4-carboxylate**.

Experimental Protocol: MS Data Acquisition

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV for GC-MS, or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a unique and definitive fingerprint for **ethyl 3-methyl-1H-pyrazole-4-carboxylate**. ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. FT-IR spectroscopy validates the presence of key functional groups, including the N-H, C=O (ester), and C-O bonds. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This comprehensive guide provides the necessary data, interpretation, and standardized protocols to ensure the confident and accurate identification of this important heterocyclic compound in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 3-methylpyrazole-4-carboxylate 85290-78-4 [sigmaaldrich.com]
- 14. BiblioBoard [openresearchlibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [ethyl 3-methyl-1H-pyrazole-4-carboxylate spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PC Available at: <https://www.benchchem.com/product/b015672#ethyl-3-methyl-1h-pyrazole-4-carboxylate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com